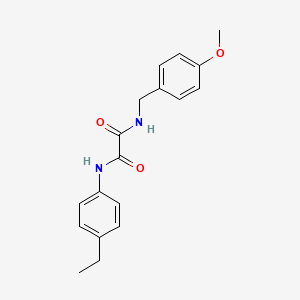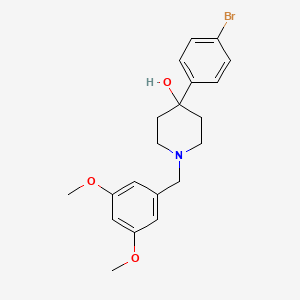![molecular formula C20H14N2S3 B5188667 2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole](/img/structure/B5188667.png)
2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole, also known as TMB, is a heterocyclic compound that has been widely used in scientific research for its unique properties. This compound is a derivative of benzothiazole and is synthesized through a multi-step process. TMB has been extensively studied for its application in various fields, including biochemistry, pharmacology, and materials science.
作用機序
The mechanism of action of 2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole is not fully understood. However, it is believed to act as a nucleic acid intercalator, binding to DNA and RNA and disrupting their function. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole in lab experiments is its unique properties. This compound is a fluorescent probe that can be used to detect metal ions in biological samples. Additionally, this compound has anti-cancer properties and is being studied for its potential use in cancer therapy. However, one of the limitations of using this compound in lab experiments is its complex synthesis process. This can make it difficult and time-consuming to obtain large quantities of this compound for use in experiments.
将来の方向性
There are many potential future directions for the study of 2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole. One area of research is the development of new materials, including polymers and liquid crystals, using this compound as a building block. Additionally, this compound is being studied for its potential use in cancer therapy. Future research may focus on optimizing the synthesis of this compound and exploring its potential use in other areas, such as the treatment of inflammatory diseases. Overall, this compound is a promising compound with many potential applications in scientific research.
合成法
The synthesis of 2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole involves several steps, including the condensation of 2-aminobenzenethiol with 2-bromoacetophenone to form 2-(2-bromoacetyl)benzenethiol. This intermediate is then reacted with 2,5-dimethylthiophene to form this compound. The synthesis of this compound is a complex and time-consuming process that requires careful attention to detail.
科学的研究の応用
2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole has been used extensively in scientific research for its unique properties. It has been shown to have anti-cancer properties and is being studied for its potential use in cancer therapy. This compound has also been used as a fluorescent probe for the detection of metal ions in biological samples. Additionally, this compound has been studied for its potential use in the development of new materials, including polymers and liquid crystals.
特性
IUPAC Name |
2-[[5-(1,3-benzothiazol-2-ylmethyl)thiophen-2-yl]methyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2S3/c1-3-7-17-15(5-1)21-19(24-17)11-13-9-10-14(23-13)12-20-22-16-6-2-4-8-18(16)25-20/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHOWWQQQHFOJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC3=CC=C(S3)CC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate](/img/structure/B5188608.png)
![((2S)-1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5188617.png)
![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5188625.png)

![1-(4-fluorophenyl)-4-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5188630.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide](/img/structure/B5188642.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5188676.png)
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5188684.png)
![N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5188688.png)
![2,2'-(2,6-pyridinediyl)bis[N-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B5188695.png)
![4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde](/img/structure/B5188698.png)
